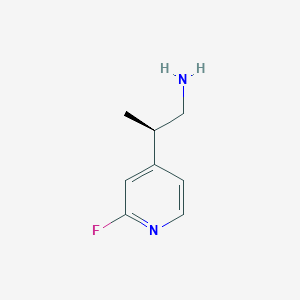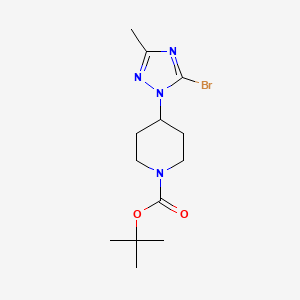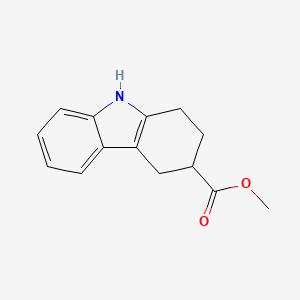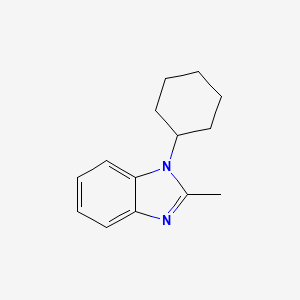
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as FSL-1, is a synthetic molecule that has been extensively studied for its immunomodulatory properties. It is a TLR2/6 agonist, which means that it activates the immune system by binding to specific receptors on immune cells. FSL-1 has been shown to have potential applications in a variety of scientific research areas, including immunology, cancer research, and infectious disease.
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Molecular Dynamic Simulation Studies
Research on piperidine derivatives, including those structurally related to the compound , has shown significant applications in materials science. For instance, the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been investigated. These studies utilize quantum chemical calculations and molecular dynamics simulations to explore global reactivity parameters and adsorption behaviors, which are crucial for understanding the compound's potential in corrosion inhibition.
Neuropharmacological Applications
Investigations into the orexin system and its receptors, which modulate feeding, arousal, stress, and drug abuse, have led to the development of selective antagonists targeting these receptors. Compounds structurally similar to the one specified have been evaluated in models of binge eating in rats, demonstrating the significant role of orexin-1 receptor mechanisms in compulsive food consumption. This research underscores the potential therapeutic applications of these compounds in treating eating disorders with a compulsive component.
Inhibition of Mycobacterium Tuberculosis
Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase, highlighting a promising avenue for antituberculosis therapy. The synthesis of these compounds from aryl thioamides and their evaluation against Mycobacterium smegmatis and Mycobacterium tuberculosis, along with cytotoxicity studies, provide a foundation for developing new treatments for tuberculosis.
Antimicrobial and Antifungal Activities
Research on the synthesis and evaluation of various piperidine analogs, including those with fluorobenzyl components, has expanded into antimicrobial and antifungal applications. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized and assessed for its antimicrobial susceptibilities, demonstrating the broader applicability of these compounds in combating microbial and fungal infections.
Anti-tubercular Agents
The 2,4-diaminoquinazoline series, featuring structural elements reminiscent of the compound , has been explored as anti-tubercular agents. This research involves systematic examination of the molecule's segments to identify structure-activity relationships influencing potency, showcasing the compound's relevance in the fight against tuberculosis.
These studies exemplify the diverse scientific research applications of compounds structurally related to "N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide," from materials science and corrosion inhibition to neuropharmacology and antimicrobial activities. The findings underscore the compound's potential in various fields, offering insights into its multifaceted applications.
Eigenschaften
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-5-4-6-22(29)11-12-27-24(30)25(31)28-16-20-7-9-21(26)10-8-20/h7-10,14-15,22H,4-6,11-13,16H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCBJALBXKFVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2650545.png)
![3-methyl-2-{[(4-methylphenyl)methyl]sulfanyl}-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2650550.png)

![(7aR)-6-(4-chlorophenyl)-3-(4-ethoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B2650552.png)
![N-[3-(2-Methylpropanoylamino)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2650553.png)

![2-Amino-2-[3-(3-fluoropropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2650555.png)




![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2650563.png)